3-Ethyl-2-pyrrolidinone
Description
Contextualization within the Pyrrolidinone Chemical Class
The pyrrolidinone ring, also known as a γ-lactam, is a fundamental heterocyclic structure found in numerous naturally occurring and synthetic compounds with significant biological activity. nih.govresearchgate.net This five-membered ring contains four carbon atoms and one nitrogen atom. nih.gov The parent compound, 2-pyrrolidinone (B116388), is the simplest member of this class and arises from the intramolecular condensation of gamma-aminobutyric acid (GABA). nih.govchemicalbook.com
Pyrrolidinones are characterized by their polarity and are often used as organic solvents. chemicalbook.comchemicalbook.com The presence of the lactam functional group allows for a variety of chemical modifications, leading to a wide array of substituted pyrrolidinones. These substitutions can dramatically influence the compound's physical and chemical properties, as well as its biological activity. For instance, N-methyl-2-pyrrolidinone (NMP) is a widely used industrial solvent. atamanchemicals.com The uniqueness of 3-Ethyl-2-pyrrolidinone lies in the ethyl substituent on the carbon atom adjacent to the carbonyl group, which can enhance its lipophilicity and influence its interaction with biological targets.
Overview of Research Significance of Substituted Pyrrolidinone Scaffolds
Substituted pyrrolidinone scaffolds are of paramount importance in drug discovery and development. researchgate.netfrontiersin.org The three-dimensional, non-planar nature of the pyrrolidinone ring allows for the exploration of a wider range of chemical space compared to flat, aromatic systems. researchgate.net This structural feature is crucial for the design of molecules that can effectively bind to the complex, three-dimensional structures of biological targets like proteins and enzymes.
Research has demonstrated that derivatives of the pyrrolidinone core exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The position and nature of the substituents on the pyrrolidinone ring are critical in determining the specific biological effects. For example, substitutions at the 4-position of the lactam ring have been shown to improve the in vivo potency of certain antiepileptic drug candidates. nih.gov The versatility of the pyrrolidinone scaffold allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it a privileged structure in the quest for new therapeutic agents. researchgate.netfrontiersin.org
Chemical and Physical Properties of this compound
The specific properties of this compound are detailed in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Physical Form | Solid |
| InChI | 1S/C6H11NO/c1-2-5-3-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) |
| InChI Key | ZRBMHTFPJMSUDJ-UHFFFAOYSA-N |
| SMILES String | CCC1CCNC1=O |
Table 1: Physicochemical properties of this compound. Data sourced from Sigma-Aldrich. sigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
3-ethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBMHTFPJMSUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-92-7 | |
| Record name | 3-ethylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for 3 Ethyl 2 Pyrrolidinone and Analogues
Established Synthetic Pathways to 3-Ethyl-2-pyrrolidinone
While specific industrial-scale synthesis routes for this compound are not extensively detailed in publicly available literature, established methods for analogous 2-pyrrolidinones provide a clear blueprint. The most prevalent commercial process for the parent compound, 2-pyrrolidinone (B116388), is the liquid-phase ammonolysis of γ-butyrolactone. chemicalbook.com This reaction involves treating γ-butyrolactone with ammonia at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa). chemicalbook.com
By extension, a primary synthetic route to this compound would logically start from α-ethyl-γ-butyrolactone. The reaction proceeds via the ring-opening of the lactone by ammonia to form an intermediate γ-hydroxyamide, which subsequently undergoes intramolecular cyclization to yield the target this compound and water. This method is advantageous due to its high conversion and selectivity, often performed continuously in a tubular reactor. chemicalbook.com
Another fundamental approach involves the hydrogenation and amination of corresponding precursors like maleic anhydride or succinic acid derivatives. chemicalbook.com For the 3-ethyl analogue, this would necessitate starting with an appropriately substituted precursor, such as ethylsuccinic acid.
General Methodologies for Pyrrolidinone Ring Construction
The pyrrolidinone scaffold is a critical structural motif in numerous biologically active compounds, leading to the development of diverse and sophisticated synthetic methodologies for its construction.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tandfonline.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular complexity. tandfonline.com Several MCR strategies have been successfully applied to the synthesis of pyrrolidinone and pyrrolidine (B122466) derivatives.
One such approach involves the one-pot, three-component reaction of aldehydes, amines, and a suitable third component like a cyclopropane dicarboxylate, often catalyzed by a Lewis acid such as cerium(III) chloride. tandfonline.com Another example is the ultrasound-promoted synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst. rsc.org These methods highlight the versatility of MCRs in assembling the pyrrolidinone core from simple, readily available starting materials.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehydes | Amines | Cyclopropane dicarboxylate | CeCl₃ | Pyrrolidine derivatives | tandfonline.com |
| Aniline | Aldehyde | Diethyl acetylenedicarboxylate | Citric Acid / Ultrasound | Substituted 3-pyrrolin-2-ones | rsc.org |
| Isatin | α-Amino acids | Chalcones | Methanol (B129727) | Spiro pyrrolidine compounds | tandfonline.com |
| Optically active phenyldihydrofuran | N-tosyl imino ester | Silane reagents | TiCl₄ | Highly substituted pyrrolidines | nih.gov |
Cycloaddition and intramolecular cyclization reactions represent powerful and direct methods for constructing the pyrrolidinone ring system, often with a high degree of stereocontrol.
The [3+2] dipolar cycloaddition is one of the most prominent strategies, typically involving the reaction of an azomethine ylide with an alkene (a dipolarophile). mappingignorance.orgacs.org This approach is highly convergent and can generate multiple stereocenters in a single step with excellent regio- and diastereoselectivity. mappingignorance.orgnih.gov Azomethine ylides are often generated in situ from the reaction of an α-amino acid ester with an aldehyde. tandfonline.com The subsequent reaction with an electron-deficient alkene efficiently assembles the substituted pyrrolidine ring. acs.org
Intramolecular cyclization offers another robust pathway. For example, rhodium-catalyzed reactions of α-diazoketo substituted pyrrolidine derivatives can lead to cyclic 2-amidofuranones, which can then undergo further transformations, including intramolecular Diels-Alder reactions, to create complex polycyclic systems containing the pyrrolidinone core. cdnsciencepub.com Similarly, acid-promoted cyclization of N-carbamate-protected amino alcohols provides an effective route to pyrrolidines.
The synthesis of functionalized pyrrolidinones can also be achieved through the chemical modification of existing cyclic precursors. This approach is particularly valuable in pharmaceutical synthesis where chiral starting materials can be used to produce enantiomerically pure final products.
Proline and 4-hydroxyproline, which are naturally occurring, optically pure amino acids, are common starting points. nih.gov Their inherent pyrrolidine structure serves as a chiral template that can be elaborated through various functional group manipulations. For instance, (S)-prolinol, obtained from the reduction of proline, is a key precursor for several drugs. nih.gov The synthesis of complex pyrrolidine-containing molecules often begins with commercially available Boc-protected trans-4-hydroxy-L-proline, which undergoes esterification and oxidation before further modification. nih.gov Another example includes the conversion of carbohydrate precursors, such as methyl β-D-galactopyranoside, into azido-derivatives that can be transformed via reductive amination to yield pyrrolidines. uwa.edu.au
Catalytic Enantioselective and Diastereoselective Synthesis
Creating specific stereoisomers of 3-substituted-2-pyrrolidinones is of paramount importance, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Catalytic asymmetric synthesis provides the most efficient means to achieve this goal.
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral double bonds. In the context of pyrrolidinone synthesis, this method is applied to α,β-unsaturated γ-lactam precursors. The use of a chiral transition metal catalyst, typically based on noble metals like rhodium, ruthenium, or palladium complexed with chiral ligands, facilitates the addition of hydrogen across the double bond in a stereocontrolled manner. researchgate.net
A notable application is the Pd/C-catalyzed hydrogenation of α,β-unsaturated γ-lactams, which can produce optically enriched 3-substituted-2-pyrrolidinones with excellent yields and high stereoselectivities. researchgate.net The choice of catalyst, substrate, and reaction conditions can even allow for stereodivergent outcomes, providing access to different stereoisomers from a common precursor. researchgate.net First-row transition metals such as iron, cobalt, and nickel are also being increasingly explored as more sustainable alternatives to noble metals for asymmetric hydrogenation reactions. rsc.org
| Methodology | Description | Key Features | Example Reaction |
|---|---|---|---|
| Ammonolysis of Lactone | Ring-opening of a substituted γ-butyrolactone with ammonia followed by cyclization. | High conversion; suitable for industrial scale. | α-Ethyl-γ-butyrolactone + NH₃ → this compound |
| Multi-Component Reaction (MCR) | Three or more reactants combine in a one-pot synthesis. | High atom and step economy; rapid generation of complexity. | Aldehyde + Amine + Alkene → Substituted Pyrrolidine |
| [3+2] Dipolar Cycloaddition | Reaction of an azomethine ylide with an alkene. | High stereocontrol; creates multiple stereocenters. | Azomethine Ylide + Maleimide → Pyrrolidine Adduct |
| Derivatization of Proline | Chemical modification of the readily available chiral precursor, proline. | Access to enantiomerically pure products. | Proline → Prolinol → Functionalized Pyrrolidines |
| Asymmetric Hydrogenation | Enantioselective reduction of an α,β-unsaturated γ-lactam using a chiral catalyst. | Excellent enantioselectivity; direct installation of a stereocenter. | Unsaturated Lactam + H₂ + Chiral Pd Catalyst → Chiral Lactam |
Chiral Auxiliary and Organocatalytic Methods
The asymmetric synthesis of 3-substituted-2-pyrrolidinones often relies on methodologies that can precisely control the stereochemistry at the C3 position. Chiral auxiliaries and organocatalysis represent two powerful and complementary strategies to achieve this goal.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center has been established, the auxiliary can be removed and ideally recycled. Oxazolidinones, popularized by David A. Evans, are a classic example of chiral auxiliaries that are widely used in asymmetric alkylation and aldol reactions to create stereogenic centers. For the synthesis of a 3-alkyl-2-pyrrolidinone, an N-acylated oxazolidinone can be enolized and then reacted with an alkyl halide. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral 3-substituted pyrrolidinone.
Organocatalysis , on the other hand, utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal catalysts. Proline and its derivatives are prominent organocatalysts that can activate substrates through the formation of chiral enamine or iminium ion intermediates. For instance, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by a chiral pyrrolidine-based organocatalyst, can generate a key intermediate which, after reduction of the nitro group and subsequent cyclization, yields the desired 3-substituted γ-lactam (pyrrolidinone). Cinchona alkaloid-derived bifunctional catalysts, which possess both a basic amine site and a hydrogen-bond-donating group (like a squaramide or thiourea), have also proven effective in controlling the stereochemistry of cascade reactions to form highly substituted pyrrolidines.
The table below summarizes key aspects of these methodologies for synthesizing chiral pyrrolidinone analogues.
| Method | Catalyst/Auxiliary Type | Key Intermediate | Typical Reaction | Stereocontrol Mechanism |
| Chiral Auxiliary | Evans Oxazolidinones | Chiral Enolate | Asymmetric Alkylation | Steric hindrance from the auxiliary directs the approach of the electrophile. |
| Organocatalysis | Proline Derivatives | Chiral Enamine/Iminium | Michael Addition | Formation of a transient chiral intermediate that reacts stereoselectively. |
| Organocatalysis | Cinchonidine-derived Squaramide | Activated Nucleophile/Electrophile | Cascade Michael/Cyclization | Bifunctional activation through hydrogen bonding and Brønsted/Lewis basicity. |
Novel Synthetic Approaches to Functionalized Pyrrolidinone Scaffolds
Recent advances in synthetic methodology have introduced innovative approaches that offer new pathways to pyrrolidinone scaffolds, often under milder conditions and with greater efficiency than traditional methods. Photoredox catalysis and direct C-H functionalization are at the forefront of these developments.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of pyrrolidinone derivatives through intramolecular radical cyclization reactions. rsc.org The process typically involves a photosensitizer, such as an iridium or ruthenium complex, or an organic dye like Rose Bengal, which absorbs visible light to reach an excited state. rsc.orgnih.gov This excited-state catalyst can then engage in a single-electron transfer (SET) with a suitable precursor, generating a radical which can undergo cyclization.
For example, an N-Aryl-α-bromoamide can be reduced by the excited photocatalyst to generate a carbon-centered radical. This radical can then add to an appended alkene in a 5-exo-trig cyclization to form the five-membered pyrrolidinone ring. This approach is valued for its operational simplicity, use of green energy (visible light), and tolerance of a wide range of functional groups. rsc.org
| Catalyst System | Precursor Type | Radical Generation | Key Step | Advantages |
| Ru(bpy)₃²⁺ / Visible Light | N-Aryl-α-haloamides | Single-Electron Reduction | 5-exo-trig Radical Cyclization | Mild conditions, high functional group tolerance. |
| Rose Bengal / Blue LEDs | Acrylamide Derivatives | Energy Transfer / SET | Intramolecular Cyclization | Metal-free, green reaction profile, short reaction times. rsc.org |
| Ir(ppy)₃ / Visible Light | N-Allyl-α-amino esters | Oxidative Quenching | Radical-Polar Crossover | Access to complex scaffolds. |
The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical route to complex molecules by avoiding the need for pre-functionalized starting materials. Intramolecular C-H amination is a powerful strategy within this field for the construction of N-heterocycles like pyrrolidinones.
This approach typically involves a transition-metal catalyst (e.g., based on copper, iron, or rhodium) that facilitates the formation of a reactive nitrogen species, such as a nitrene or a nitrogen-centered radical, from a precursor like an azide or an N-haloamide. This reactive intermediate then abstracts a hydrogen atom from or inserts into a C(sp³)-H bond within the same molecule (typically at the δ-position) to form the pyrrolidinone ring. nih.govnih.gov
For instance, copper complexes can catalyze the intramolecular C-H amination of N-fluoro amides. nih.govacs.org The reaction is proposed to proceed via a nitrogen-centered radical that undergoes a 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical, which then cyclizes to form the C-N bond. Iron dipyrrinato complexes have also been shown to catalyze the diastereoselective conversion of aliphatic azides into 2,5-disubstituted pyrrolidines via a C-H amination pathway. nih.gov These methods provide direct access to the pyrrolidine core from simple linear precursors.
| Catalyst | Precursor | Reactive Intermediate | Mechanism | Regioselectivity |
| Copper(I) Complexes | N-Fluoro Amides | Nitrogen-centered radical | 1,5-Hydrogen Atom Transfer (HAT) followed by cyclization. nih.gov | High for δ-C-H bonds. |
| Iron Dipyrrin Complexes | Aliphatic Azides | Iron-Nitrenoid | C-H Insertion / Radical Rebound. nih.gov | Governed by catalyst and substrate structure. |
| Rhodium(II) Catalysts | Sulfonyl Azides | Rhodium-Nitrenoid | Direct C-H Insertion | High for sterically accessible C-H bonds. |
Chemical Reactivity and Mechanistic Studies of 3 Ethyl 2 Pyrrolidinone Derivatives
Fundamental Reaction Pathways of the Pyrrolidinone Moiety
The reactivity of the pyrrolidinone core is characterized by reactions typical of amides and lactams, including nucleophilic attacks at the carbonyl carbon and reactions involving the adjacent C-H bonds.
The carbonyl group of the pyrrolidinone ring is susceptible to nucleophilic attack. The nitrogen atom's lone pair delocalizes into the carbonyl group, making it less reactive than a ketone, but reactions can still occur. The hydrogen on the nitrogen is relatively active and can be substituted. For instance, in the presence of a base, 2-pyrrolidone can react with alkyl halides, leading to the substitution of the hydrogen on the nitrogen atom to produce N-alkyl pyrrolidones chemicalbook.com.
The acidity of the protons on the carbon alpha to the carbonyl group (the C3 position) allows for the formation of enolates. These enolates can then react with electrophiles. For example, the enolate derived from N-tert-butoxycarbonyl-2-pyrrolidinone reacts with diphenyl disulfide in a nucleophilic substitution to yield a thiophenoxylactam scispace.com. Similarly, iodination can occur at the C3 position via an enol ether intermediate scispace.com. The five-membered γ-lactam ring is noted to be under high tension, which can increase its reactivity and susceptibility to the formation of byproducts compared to larger lactam rings scispace.com.
The pyrrolidinone ring can undergo ring-opening through hydrolysis. In strong acidic or basic aqueous solutions, the amide bond is cleaved, hydrolyzing 2-pyrrolidone to 4-aminobutyric acid chemicalbook.com. Under basic conditions, 2-pyrrolidone can also undergo ring-opening polymerization to form polypyrrolidone, also known as nylon 4 chemicalbook.com. The cleavage of the C-N bond in unstrained azacycles like pyrrolidine (B122466) is a significant challenge in synthetic chemistry, but strategies using photoredox catalysis have been developed for N-benzoyl pyrrolidine researchgate.net.
Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidinone skeleton. A common industrial method is the liquid-phase ammonolysis of γ-butyrolactone at high temperature and pressure, which produces 2-pyrrolidone with high selectivity and conversion chemicalbook.com. Other synthetic strategies include intramolecular cyclization reactions via hydroamination and sp³ C–H amination researchgate.net. More advanced methods, such as photo-promoted ring contraction of pyridines with silylborane, can produce complex pyrrolidine derivatives researchgate.netosaka-u.ac.jp.
Investigation of Formation Mechanisms in Complex Systems
The formation of 3-ethyl-2-pyrrolidinone derivatives has been observed in various complex environments, from food processing to metabolic pathways.
A significant class of this compound derivatives are the N-ethyl-2-pyrrolidinone-substituted flavanols (EPSFs), which are found in tea nih.gov. These compounds have become a focal point in tea chemistry research nih.govresearchgate.net. Over 50 different EPSFs and their analogs have been identified in fresh tea leaves and various tea products nih.govresearchgate.net. They are formed from the reaction of theanine, the most abundant amino acid in tea, and flavanols (such as catechins) nih.govacs.orgnih.gov.
The formation mechanism involves several pathways, including biosynthesis in fresh leaves, microbial-mediated synthesis during the post-fermentation of dark tea, and chemical synthesis during thermal processing like roasting and baking nih.govresearchgate.netresearchgate.net. During high-temperature roasting, catechins can form adducts with the Strecker degradation products of theanine researchgate.netacs.org. The electron-rich C6 and C8 positions on the A-ring of flavanols are susceptible to nucleophilic attack, leading to the attachment of the N-ethyl-2-pyrrolidinone moiety researchgate.netnih.gov. Studies have shown that the formation of these compounds is influenced by temperature, time, reactant ratios, and pH researchgate.netacs.org. For example, the formation of certain di-N-ethyl-2-pyrrolidinone-substituted flavan-3-ols was most favorable when heated at 130°C at a pH of 10 researchgate.netacs.org. The content of EPSFs in tea is closely related to the processing and storage conditions, making them potential markers for monitoring the degree of thermal processing and the age of the tea nih.govresearchgate.net.
| Parameter | Optimal Value |
|---|---|
| Temperature | 130 °C |
| Time | 120 min |
| Initial Reactant Ratio (EGCG:Theanine) | 1:2 |
| pH | 10 |
Data derived from studies on the thermal simulation reaction for the formation of di-N-ethyl-2-pyrrolidinone-substituted epigallocatechin gallate (di-EPSFs) researchgate.netacs.org.
While specific metabolic pathways for this compound are not extensively detailed in the provided search results, studies on the closely related compound N-methyl-2-pyrrolidone (NMP) in humans provide a model for how such compounds are metabolized. After oral administration, NMP is metabolized into several key compounds that are excreted in urine nih.gov. The major metabolite is 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), indicating that oxidation at the C5 position is a primary metabolic route. Further oxidation leads to the formation of N-methylsuccinimide (MSI), which is then hydroxylated to form 2-hydroxy-N-methylsuccinimide (2-HMSI) nih.gov. This suggests that the metabolic fate of ethyl-pyrrolidinone derivatives likely involves hydroxylation of the pyrrolidinone ring, followed by potential ring-opening or further oxidation.
| Compound | Mean Excreted Fraction of Oral Dose |
|---|---|
| N-methyl-2-pyrrolidone (NMP) | 0.8% |
| 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) | 44% |
| N-methylsuccinimide (MSI) | 0.4% |
| 2-hydroxy-N-methylsuccinimide (2-HMSI) | 20% |
Data from a study on the metabolic pathway of NMP in healthy male volunteers after a 100 mg oral dose nih.gov.
Stereochemical Aspects of Reactions Involving this compound Derivatives
The presence of a chiral center at the C3 position in this compound means that its reactions can be stereoselective or stereospecific. Furthermore, when the pyrrolidinone moiety is attached to other chiral molecules, new diastereomers can be formed.
This is particularly evident in the N-ethyl-2-pyrrolidinone-substituted flavanols (EPSFs) found in tea. The N-ethyl-2-pyrrolidinone moiety attaches to the C6 or C8 position of the flavanol A-ring, and this connection creates a new chiral center nih.gov. As a result, these compounds exist as chiral enantiomers with either an R- or S-configuration at this new center nih.govresearchgate.netresearchgate.net. These different stereoisomers have been isolated and studied. For example, researchers have separated 5′′′R- and 5′′′S-epigallocatechin gallate-8-C N-ethyl-2-pyrrolidone (R-EGCG-cThea and S-EGCG-cThea) from white tea nih.gov. Interestingly, these stereoisomers can exhibit different biological activities. In one study, the R-configuration of an EPSF displayed higher α-glucosidase inhibitory activity than the corresponding S-form, highlighting the importance of stereochemistry in the functionality of these derivatives nih.gov. The synthesis of densely substituted pyrrolidines often employs stereoselective methods, such as 1,3-dipolar cycloadditions, which can generate up to four stereogenic centers in a controlled manner acs.org.
Advanced Spectroscopic and Chromatographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the cornerstone for determining the detailed molecular structure of 3-Ethyl-2-pyrrolidinone in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.
¹H NMR (Proton NMR) provides information on the chemical environment and connectivity of hydrogen atoms. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the pyrrolidinone ring protons are observed. The ethyl group presents as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons on the five-membered lactam ring (at positions 3, 4, and 5) and the proton on the nitrogen (N-H) would appear as more complex multiplets due to their diastereotopic nature and coupling interactions.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The spectrum of this compound is expected to show six distinct signals, one for each unique carbon atom. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactam ring due to its deshielded environment. The other signals represent the four carbons of the pyrrolidinone ring and the two carbons of the ethyl substituent. The specific chemical shifts are indicative of the electronic environment of each carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Ethyl -CH₃ | ¹H | 0.8 - 1.2 | Triplet (t) | Coupled to the ethyl -CH₂- group. |
| Ethyl -CH₂- | ¹H | 1.4 - 1.8 | Quartet (q) | Coupled to the ethyl -CH₃ group. |
| Ring -CH- (C3) | ¹H | 2.2 - 2.6 | Multiplet (m) | Coupled to adjacent ring and ethyl protons. |
| Ring -CH₂- (C4) | ¹H | 1.9 - 2.3 | Multiplet (m) | Complex coupling with adjacent ring protons. |
| Ring -CH₂- (C5) | ¹H | 3.1 - 3.5 | Multiplet (m) | Adjacent to the nitrogen atom. |
| Amide N-H | ¹H | 6.0 - 8.0 | Broad Singlet (br s) | Chemical shift can be variable. |
| Ethyl -CH₃ | ¹³C | 10 - 15 | - | |
| Ethyl -CH₂- | ¹³C | 20 - 30 | - | |
| Ring C3 | ¹³C | 40 - 50 | - | Substituted carbon. |
| Ring C4 | ¹³C | 25 - 35 | - | |
| Ring C5 | ¹³C | 40 - 45 | - | Adjacent to the nitrogen atom. |
| Carbonyl C2 | ¹³C | 175 - 180 | - | Lactam carbonyl carbon. |
Note: Data are predictive and based on typical chemical shift values for similar structural motifs.
To definitively establish the atomic connectivity and spatial relationships within the this compound molecule, two-dimensional (2D) NMR experiments are essential. iranchembook.ir
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. It would show a clear correlation between the methyl and methylene protons of the ethyl group. Furthermore, it would map the connectivity pathway around the pyrrolidinone ring, showing correlations between the H3, H4, and H5 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum to its attached proton(s) in the ¹H spectrum.
Mass Spectrometry for Molecular Identification and Profiling
When this compound is a component of a larger mixture, chromatographic separation prior to mass analysis is necessary.
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on boiling point and polarity in the GC column. As the separated components elute, they enter the mass spectrometer, which generates a unique mass spectrum for each, acting as a molecular fingerprint. GC-MS analysis can be used to identify and quantify this compound in solvent mixtures or reaction products. jetir.org
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the method of choice for analyzing less volatile compounds in complex matrices, such as biological or environmental samples. nih.govnih.gov The compound is first separated by HPLC. The eluent is then ionized, and a specific precursor ion corresponding to the compound of interest is selected. This ion is then fragmented, and the resulting product ions are detected. This high-specificity technique, often using Multiple Reaction Monitoring (MRM), allows for accurate quantification even at very low concentrations. nih.gov Studies on related N-ethyl-2-pyrrolidinone derivatives in tea and other matrices demonstrate the power of LC-MS/MS for trace-level analysis. nih.govresearchgate.netacs.org
Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography. uvic.ca It is particularly effective for polar molecules like this compound, causing minimal fragmentation during the ionization process.
In positive-ion mode, ESI typically generates the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is 113.16 g/mol , the primary ion observed would be at an m/z of 114.16. sigmaaldrich.com Tandem mass spectrometry (MS/MS) of this precursor ion can be performed to induce fragmentation and gain further structural information. For the related isomer N-ethyl-2-pyrrolidinone, a characteristic fragmentation is the loss of ethylene (B1197577) (C₂H₄) from the ethyl group attached to the nitrogen. nih.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group or cleavage of the pyrrolidinone ring.
Table 2: Key Ions in Mass Spectrometric Analysis of this compound
| Ion Type | m/z (Predicted) | Technique | Description |
| Protonated Molecule | 114.16 | ESI-MS | [M+H]⁺, the intact molecule with an added proton. |
| Fragment Ion | 85.10 | MS/MS | Loss of the ethyl group ([M+H - C₂H₅]⁺). |
| Fragment Ion | 69.07 | MS/MS | Potential fragment from ring cleavage after loss of NH₃ and CO. |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be dominated by absorptions characteristic of its lactam and alkyl functionalities.
The most prominent and diagnostic peak is the strong absorption from the carbonyl (C=O) group of the five-membered lactam ring, which typically appears in the region of 1680-1700 cm⁻¹. Another key feature is the N-H stretching vibration, which is expected as a moderate to strong band around 3200 cm⁻¹. The C-H stretching vibrations of the ethyl group and the pyrrolidinone ring would be visible in the 2850-3000 cm⁻¹ region.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide (Lactam) | ~3200 | Medium-Strong |
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 2960 | Medium-Strong |
| C=O Stretch | Amide (Lactam) | 1680 - 1700 | Very Strong |
| N-H Bend | Amide (Lactam) | ~1550 | Medium |
Note: Data is based on standard IR correlation tables. The IR spectrum for the isomer 1-Ethyl-2-pyrrolidinone shows a strong carbonyl absorption around 1690 cm⁻¹. nist.gov
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. pubcompare.ai For this compound, the FTIR spectrum provides a unique fingerprint based on its molecular vibrations. The analysis reveals characteristic absorption bands that confirm the presence of its key structural features.
Studies on related pyrrolidinone structures, such as N-methyl-2-pyrrolidinone, show a strong carbonyl (C=O) stretching vibration, which is a prominent feature in the spectra of these compounds. researchgate.net The analysis is typically conducted over a spectral range of 650–3500 cm⁻¹. tandfonline.com The gas-phase infrared spectrum for 1-Ethyl-2-pyrrolidinone, a structural isomer and closely related compound, shows distinct peaks that are instrumental for its identification. nist.gov
Interactive Table: Characteristic FTIR Absorption Bands for 1-Ethyl-2-pyrrolidinone Note: Data interpreted from the NIST gas-phase IR spectrum for 1-Ethyl-2-pyrrolidinone, a closely related compound. nist.gov
| Wavenumber (cm⁻¹) | Intensity | Vibration Assignment |
| ~2970 | Strong | C-H Stretch (Alkyl) |
| ~1690 | Very Strong | C=O Stretch (Amide/Lactam) |
| ~1460 | Medium | C-H Bend (CH₂) |
| ~1290 | Strong | C-N Stretch |
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of liquid and solid samples. bruker.com Unlike traditional transmission methods, ATR requires minimal to no sample preparation, making it a non-destructive and highly efficient method. bruker.com The technique works by pressing a sample against a high-refractive-index crystal, typically diamond or zinc selenide. bruker.comrsc.org An infrared beam is directed through the crystal and reflects internally, creating an evanescent wave that penetrates a few micrometers into the sample at the points of reflection. slideshare.net The sample absorbs energy from this wave at specific frequencies, generating a spectrum. slideshare.net
This method is particularly advantageous for analyzing this compound in its pure liquid state or as part of a paste or solution. bruker.com The ease of cleaning and reproducibility of ATR-IR make it a valuable tool for quality control and in-situ reaction monitoring. bruker.comacs.org Its application offers a simpler and often less expensive alternative to more complex analytical methods like liquid chromatography-mass spectrometry (LC-MS) for certain quantitative assessments. nih.gov
Interactive Table: Comparison of FTIR Techniques
| Feature | Transmission FTIR | Attenuated Total Reflectance (ATR)-IR |
| Sample Preparation | Often requires sample dilution (e.g., KBr pellets for solids) or placement in a liquid cell. | Minimal to none; sample is placed directly on the crystal. bruker.com |
| Sample Type | Gases, liquids, soluble solids, thin films. | Solids, liquids, pastes, powders, and surfaces. bruker.com |
| Analysis Mode | Non-destructive or destructive depending on preparation. | Non-destructive. bruker.com |
| Spectrum Differences | Provides a direct absorption spectrum. | Peak intensities can differ from transmission spectra due to the wavelength-dependent depth of evanescent wave penetration. bruker.com |
Advanced Chromatographic Separation Techniques
Chromatography is indispensable for the isolation, purification, and quantitative analysis of this compound and its derivatives, especially from intricate biological or synthetic matrices.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pyrrolidinone-containing compounds. vscht.cz Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. mdpi.com This method effectively separates compounds based on their hydrophobicity.
For the analysis of N-ethyl-2-pyrrolidinone derivatives, typical mobile phases consist of acetonitrile (B52724) or methanol (B129727) mixed with water, often with additives like formic acid to improve peak shape and resolution. nih.govacs.org Detection is commonly achieved using ultraviolet (UV) spectroscopy or, for higher sensitivity and structural confirmation, mass spectrometry (MS). acs.orgresearchgate.net For more polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism. researchgate.net
Interactive Table: Typical HPLC Parameters for Pyrrolidinone Derivative Analysis Note: Parameters compiled from methodologies for related compounds. nih.govacs.org
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile or Methanol and Water with 0.1-0.2% Formic Acid (v/v) |
| Flow Rate | 0.25 - 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV (e.g., 278 nm) or Mass Spectrometry (MS) |
| Application | Quantification, Purity Analysis, Preparative Isolation |
Centrifugal Partition Chromatography (CPC) for Isolation
Centrifugal Partition Chromatography (CPC) is a preparative-scale liquid-liquid chromatography technique that enables the isolation and purification of target compounds from complex mixtures without the use of a solid stationary phase. gilson.comrotachrom.com The separation is based on the differential partitioning of solutes between two immiscible liquid phases. kromaton.fr One liquid serves as the stationary phase, retained in the column by a strong centrifugal field, while the other acts as the mobile phase and is pumped through it. gilson.com
This technique has been successfully applied to isolate and concentrate N-ethyl-2-pyrrolidinone-substituted flavanols from white tea. nih.gov The process involved pooling fractions containing the target compounds, which were identified by mass spectrometry, achieving a purity of 70-80% in a single step. nih.gov CPC is highly advantageous as it eliminates irreversible adsorption onto solid supports, leading to high sample recovery (often >95%) and purity (>99%), making it a sustainable and efficient alternative to preparative HPLC. gilson.comresearchgate.net
Interactive Table: CPC Isolation Workflow for N-Ethyl-2-Pyrrolidinone Derivatives Note: Based on the isolation of related compounds from natural extracts. nih.govnih.gov
| Step | Description |
| 1. Solvent System Selection | A biphasic liquid system is chosen (e.g., n-hexane/ethyl acetate (B1210297)/methanol/water) where the target compound has an optimal partition coefficient (Kd). nih.gov |
| 2. Stationary Phase Retention | The rotor is filled with the selected stationary liquid phase and spun at high speed to retain it. kromaton.fr |
| 3. Sample Injection | The crude extract, dissolved in the mobile phase, is injected into the system. |
| 4. Elution | The mobile phase is pumped through the stationary phase, separating components based on their partitioning. kromaton.fr |
| 5. Fraction Collection & Analysis | Eluted fractions are collected and analyzed (e.g., by LC-MS) to identify those containing the pure compound. nih.gov |
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds that can be vaporized without decomposition. rroij.comscispace.com It is particularly well-suited for the quantitative analysis of this compound in various matrices. The method typically involves injecting a sample into a carrier gas stream (like helium or nitrogen), which transports it through a heated column containing a stationary phase. scispace.com Separation occurs based on the compound's boiling point and affinity for the stationary phase.
A validated method for the simultaneous determination of N-Ethyl-2-pyrrolidone, along with related compounds, in liquid pesticide formulations utilizes GC coupled with Mass Spectrometry (GC-MS). researchgate.net To remove interfering substances from the complex matrix, a sample cleanup step using solid-phase extraction (SPE) was found to be necessary for achieving satisfactory accuracy and precision. researchgate.net This hyphenated technique (GC-MS) provides both high separation efficiency and definitive identification of the analyte. iik.ac.id
Interactive Table: GC-MS Method for N-Ethyl-2-pyrrolidone Analysis Note: Based on a validated method for adjuvants in pesticide formulations. researchgate.net
| Parameter | Description |
| Sample Preparation | Dilution with ethyl acetate followed by solid-phase extraction (SPE) cleanup. |
| Technique | Gas Chromatography–Mass Spectrometry (GC-MS). |
| Injection Mode | Splitless or Split, depending on concentration. |
| Carrier Gas | Helium. |
| Detector | Mass Spectrometer (MS) operating in selected ion monitoring (SIM) or full scan mode. |
| Application | Simultaneous determination and quantification of 2-pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone. |
Computational Chemistry and Theoretical Investigations of 3 Ethyl 2 Pyrrolidinone
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and associated properties of 3-Ethyl-2-pyrrolidinone.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is used to investigate the electronic properties of pyrrolidinone systems by calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Pyrrolidinone Derivative (Illustrative data based on studies of related compounds)
| Property | Calculated Value |
| HOMO Energy | -7.0 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 8.5 eV |
| Dipole Moment | 3.8 D |
| Note: This table presents typical values for pyrrolidinone derivatives as found in computational studies to illustrate the outputs of DFT calculations. arabjchem.org |
Ab Initio Methods for Energetic Characterization
Ab initio methods, which are based on first principles without reliance on empirical parameters, provide a high level of theoretical accuracy for determining energetic properties. High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, have been employed to compute the standard gas-phase enthalpies of formation (ΔfH°298) for core heterocyclic structures like 2-pyrrolidinone (B116388) and 3-pyrrolidinone. researchgate.net These methods involve complex calculations to accurately predict the thermodynamic stability of molecules. uni-muenchen.de
The process involves optimizing the molecular geometries using a robust method like B3LYP with a large basis set (e.g., 6-311+G(3df,2p)) and then using this geometry for a series of single-point energy calculations with more computationally demanding ab initio techniques like Møller–Plesset perturbation theory (MP2) and Quadratic Configuration Interaction (QCISD(T)). researchgate.netacs.org The results from these calculations are in excellent agreement with available experimental data, validating the predictive power of these theoretical approaches. researchgate.net
Table 2: Calculated Gas-Phase Enthalpies of Formation (ΔfH°298) for Pyrrolidinone Isomers
| Compound | Method | Calculated ΔfH°298 (kJ mol⁻¹) |
| 2-Pyrrolidinone | G3(MP2)//B3LYP | -217.6 |
| 3-Pyrrolidinone | G3(MP2)//B3LYP | -180.3 |
| Source: Data from high-level ab initio quantum chemical calculations. researchgate.net |
Conformational Analysis and Tautomerism Studies
The pyrrolidinone ring is not planar and can exist in various conformations. Furthermore, the presence of amide and ketone functionalities allows for the possibility of tautomerism. Computational studies are essential for exploring the potential energy surface and identifying the most stable conformers and tautomers.
Theoretical investigations into the tautomerism of pyrrolidinone derivatives, such as N-vinyl-2-pyrrolidinone and N-vinyl-3-pyrrolidinone, have been conducted using methods like Hartree-Fock (HF) and DFT. researchgate.net These studies calculate the relative free energies (ΔG) to predict the energetically preferred tautomeric form in both the gas phase and in solution. For related 3-pyrroline-2-one (B142641) systems, calculations show that the energy difference between tautomers can be very small (e.g., 0.4 kcal·mol⁻¹ in an ethanol (B145695) solvent model), indicating that multiple forms may coexist in equilibrium. beilstein-journals.org The transition state for the transformation between tautomers can also be located, revealing the energy barrier for the interconversion process. beilstein-journals.org For this compound, the primary tautomer is the lactam form, but computational methods allow for the investigation of the less stable lactim tautomer.
Table 3: Calculated Relative Energies for Tautomers of a Substituted 3-Pyrroline-2-one
| Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal·mol⁻¹) | Relative Gibbs Free Energy (ΔG) in Ethanol (kcal·mol⁻¹) |
| Tautomer A | 0.0 | 0.0 |
| Tautomer B | 1.3 | 0.4 |
| Transition State | 0.5 | 1.0 |
| Source: Data from DFT calculations on a related pyrrolidinone derivative. beilstein-journals.org |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the synthesis of pyrrolidinone derivatives. rsc.orgnih.gov By mapping the potential energy surface, these studies can identify intermediates, transition states, and the energy barriers associated with each step of a reaction pathway. rsc.org
For example, a quantum chemical study of a one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) was performed using DFT and MP2 methods. rsc.org This investigation detailed the energy barriers for the key steps: Michael addition, Nef-type rearrangement, and cyclization to form the pyrrolidine (B122466) ring. rsc.org The calculations revealed that some steps, like proton transfer, have high energy barriers, while others, such as cyclization, are much more facile. rsc.org Such insights are crucial for optimizing reaction conditions to improve yields and selectivity. DFT calculations can also clarify whether a reaction is under kinetic or thermodynamic control by comparing the energy barriers of different pathways. nih.govbeilstein-journals.org
Table 4: Calculated Energy Barriers for a Multi-step Pyrrolidinedione Synthesis
| Reaction Step | Computational Method | Calculated Energy Barrier (kJ mol⁻¹) |
| Michael Addition | DFT | 21.7 |
| Oxygen Migration (Nef Rearrangement) | DFT | 142.4 |
| Cyclization | DFT | 11.9 |
| Source: Data from a quantum chemical study on a related pyrrolrolidinedione synthesis. rsc.org |
Prediction and Validation of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. DFT methods are widely used to calculate vibrational frequencies (FT-IR), as well as ¹H and ¹³C NMR chemical shifts. scispace.com
In studies of related pyrrolidine-2,5-diones (succinimides), optimized molecular geometries from DFT calculations (e.g., at the B3LYP/6-311G(d,p) level) are used to compute these spectroscopic properties. scispace.com The calculated vibrational frequencies often show excellent correlation with experimental FT-IR spectra after applying a scaling factor to account for anharmonicity and method limitations. scispace.com Similarly, theoretical NMR chemical shifts, calculated using methods like Gauge-Independent Atomic Orbital (GIAO), typically show good agreement with experimental values recorded in solution. scispace.comresearchgate.net This synergy between theoretical prediction and experimental validation is invaluable for structural elucidation.
Table 5: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Pyrrolidine-2,5-dione Derivative
| Parameter | Experimental Value | Calculated Value (B3LYP/6-311G(d,p)) |
| ¹³C NMR (ppm) | ||
| C=O | 175.8 | 179.1 |
| Ring CH₂ | 44.6 | 52.9 |
| FT-IR (cm⁻¹) | ||
| C=O stretch | 1705 | 1779 |
| C-N stretch | 1293 | 1333 |
| Source: Data from spectroscopic and quantum chemical elucidation of related succinimide (B58015) structures. scispace.com |
Applications As Building Blocks and in Material Science Research
3-Ethyl-2-pyrrolidinone as a Core Building Block in Organic Synthesis
The pyrrolidinone scaffold is a prevalent motif in a wide array of biologically active compounds and natural products. researchgate.netnih.gov This has made pyrrolidinone derivatives, including this compound, valuable starting materials and intermediates for synthetic chemists.
Precursors for Heterocyclic Systems
The five-membered ring structure of pyrrolidinone is a key component in many heterocyclic compounds. nih.govtandfonline.com Synthetic strategies often involve the modification of the pyrrolidinone ring or its use as a template to construct more complex polycyclic systems. nih.gov While the broader class of pyrrolidinone derivatives is widely utilized in the synthesis of various heterocyclic systems, including those with pharmaceutical applications, specific examples detailing the use of this compound as a direct precursor in the formation of other heterocyclic rings are not extensively documented in publicly available research. The general reactivity of the lactam function, however, suggests its potential for ring-opening and subsequent cyclization reactions to form different heterocyclic structures. Further research is needed to explore the specific reaction pathways and resulting heterocyclic systems that can be derived from this compound.
Intermediates in Advanced Synthetic Sequences
In multi-step organic syntheses, intermediates derived from pyrrolidinone play a crucial role in the construction of complex target molecules, including natural products and pharmaceuticals. nih.govmdpi.com The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, for instance, highlights the importance of the pyrrolidinone core in creating chiral molecules with potential applications in drug development. nih.gov N-ethyl-2-pyrrolidinone-substituted flavanols, found in tea, are examples of naturally occurring bioactive molecules that incorporate a modified pyrrolidinone structure. nih.gov While these examples underscore the significance of the pyrrolidinone skeleton, specific and detailed advanced synthetic sequences that utilize this compound as a key intermediate are not well-documented in the current body of scientific literature. The potential for its use in such sequences is implied by the versatility of the pyrrolidinone ring system, but dedicated studies are required to establish its specific applications as an intermediate in the total synthesis of complex molecules.
Research on Pyrrolidinone-Based Polymers
The incorporation of the this compound moiety into polymer chains has led to the development of novel materials with interesting properties, particularly in the area of "smart" polymers that respond to environmental stimuli.
Synthesis and Characterization of Poly(3-ethyl-N-vinyl-2-pyrrolidone)
The monomer 3-ethyl-1-vinyl-2-pyrrolidone can be synthesized and subsequently polymerized to yield poly(3-ethyl-N-vinyl-2-pyrrolidone). nih.govresearchgate.net Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined copolymers of N-vinylpyrrolidone (NVP) with 3-ethyl-1-vinyl-2-pyrrolidone. nih.gov This method allows for the creation of polymers with controlled molecular weights and narrow molecular weight distributions.
The synthesis of statistical copolymers of NVP and 3-ethyl-1-vinyl-2-pyrrolidone has been reported using a difunctional chain transfer agent, S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate, and AIBN as the initiator in an ethanol (B145695) solution at 70°C. nih.gov The resulting copolymers were characterized by their relatively low polydispersity indices (Đ < 1.5). nih.gov
Below is a table summarizing the synthesis of Poly(3-ethyl-N-vinyl-2-pyrrolidone) and its copolymers:
| Polymerization Method | Monomers | Initiator | Chain Transfer Agent | Solvent | Key Characteristics |
| Radical Polymerization | 3-ethyl-1-vinyl-2-pyrrolidone | Not specified | Not applicable | Not specified | Water-soluble homopolymer |
| RAFT Polymerization | N-vinylpyrrolidone, 3-ethyl-1-vinyl-2-pyrrolidone | AIBN | S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate | Ethanol | Well-defined copolymers, Đ < 1.5 |
Studies on Thermoresponsive Properties of Pyrrolidinone Polymers
Poly(3-ethyl-N-vinyl-2-pyrrolidone) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. rsc.orgresearchgate.net This means that the polymer is soluble in water at lower temperatures but undergoes a phase separation and becomes insoluble as the temperature is raised above its LCST, which is approximately 26-27°C. nih.govrsc.org This behavior is attributed to the balance of hydrophilic and hydrophobic interactions within the polymer chain and with the surrounding water molecules.
The thermoresponsive properties of these polymers can be tuned by copolymerizing 3-ethyl-N-vinyl-2-pyrrolidone with other monomers, such as N-vinyl-2-pyrrolidone. nih.govresearchgate.net By adjusting the comonomer composition, the LCST of the resulting copolymer can be varied. For instance, the LCST of copolymers of 3-ethyl-N-vinyl-2-pyrrolidone and N-vinyl-2-pyrrolidone can be adjusted to fall between 27°C and 40°C, with a linear correlation observed between the critical temperature and the copolymer composition. nih.gov This tunability makes these polymers attractive for applications where a specific temperature response is required.
The table below summarizes the thermoresponsive properties of Poly(3-ethyl-N-vinyl-2-pyrrolidone) and its copolymers:
| Polymer System | LCST (°C) | Factors Influencing LCST |
| Poly(3-ethyl-N-vinyl-2-pyrrolidone) Homopolymer | ~26-27 | Polymer concentration, presence of additives (e.g., cyclodextrin) |
| Copolymers with N-vinyl-2-pyrrolidone | 27 - 40 | Comonomer ratio |
Role as a Solvent in Advanced Organic Reactions and Processes
While pyrrolidinone derivatives such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) are well-established as highly polar, aprotic solvents in a variety of industrial and laboratory applications, there is a lack of specific research on the use of this compound as a solvent. nih.govgoogle.comatamankimya.com The positioning of the ethyl group on the ring at the 3-position, rather than on the nitrogen atom, would significantly alter the molecule's steric and electronic properties, and thus its behavior as a solvent.
N-ethyl-2-pyrrolidone is noted for its use as a reaction medium in organic synthesis, sometimes contributing catalytic effects and improving conversion rates. google.com It is also used in various industrial processes as a solvent, extractant, and cleaning agent. atamankimya.com However, this information cannot be directly extrapolated to this compound. Dedicated studies are required to characterize the solvent properties of this compound, such as its polarity, boiling point, and ability to dissolve various solutes, to determine its potential utility in advanced organic reactions and processes. Without such studies, its role as a solvent remains speculative.
Catalytic Solvent Effects in Reaction Media
The structure of this compound, featuring a polar lactam ring and a non-polar ethyl group, suggests it possesses amphiphilic properties. This duality is crucial in understanding its potential catalytic solvent effects. The polarity of the solvent can significantly impact the dispersion of active components and their interaction with catalyst carriers nih.gov.
Design of Reaction Environments for Enhanced Efficiency
The design of efficient reaction environments often hinges on the choice of solvent. A well-chosen solvent can improve reaction yields, enhance selectivity, and facilitate catalyst recycling. Pyrrolidinone derivatives are recognized for their potential in creating such favorable reaction media ebi.ac.uktandfonline.comresearchgate.net.
The ability of pyrrolidinones to dissolve a wide range of organic and inorganic compounds makes them versatile solvents for various chemical transformations wikipedia.org. This broad solubility is attributed to the combination of the polar lactam functional group and the non-polar alkyl backbone. In the context of this compound, its structure suggests it could serve as a valuable solvent for reactions involving both polar and non-polar reactants.
Furthermore, the thermal and chemical stability of the pyrrolidinone ring makes it suitable for reactions conducted under a range of conditions. The design of reaction environments can also involve the use of solvent mixtures to fine-tune the properties of the medium. The miscibility of pyrrolidinones with many common organic solvents and water allows for the creation of tailored solvent systems with optimized polarity, viscosity, and boiling points for specific catalytic processes wikipedia.orgsigmaaldrich.com.
While empirical data for this compound is scarce, the established principles of solvent effects in catalysis suggest that its unique substitution pattern could offer advantages in designing reaction environments for enhanced efficiency. Further research into its specific physicochemical properties and performance as a catalytic solvent is warranted to fully explore its potential in this area.
Derivatives and Analogues of 3 Ethyl 2 Pyrrolidinone in Advanced Research
Synthesis and Characterization of Novel Pyrrolidinone Analogues
The synthesis of novel analogues based on the pyrrolidinone framework is an active area of research, employing a range of synthetic strategies to introduce functional diversity. One common approach involves multicomponent reactions, which allow for the efficient construction of complex molecular architectures in a single step. For instance, derivatives of 3-hydroxy-3-pyrroline-2-one have been effectively synthesized through such reactions. nih.gov These methods are valued for their ability to shorten reaction times and increase yields. nih.gov
Another significant strategy is the one-pot, three-component cyclization/allylation reaction, which has been utilized to produce highly substituted pyrrolidine-2,3-diones. This method is noted for its operational simplicity and high diastereoselectivity, providing access to densely functionalized heterocyclic scaffolds. acs.org The synthesis of pyrrolidine-2,3-diones can also be achieved through a one-pot three-component reaction involving an amine, an aldehyde, and a pyruvate (B1213749) derivative in the presence of acetic acid. nih.gov
Furthermore, researchers have developed methods for creating N-substituted heterocyclic derivatives by combining different bioactive moieties. For example, a series of N-ethyl-N-methyl benzenesulfonamides featuring a 5-amino-3-cyano-2-oxopyrrolidine core were synthesized via intermolecular cyclization reactions. nih.gov
The characterization of these novel analogues is a critical step, and a variety of spectroscopic and analytical techniques are employed. These include 1D NMR (¹H NMR, ¹³C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI-HRMS) to confirm the chemical structures of the synthesized compounds. X-ray crystallography is also used to determine the three-dimensional arrangement of atoms within the crystal lattice.
A summary of selected synthetic methodologies for pyrrolidinone analogues is presented in the table below.
| Derivative Class | Synthetic Method | Key Features |
| 3-Hydroxy-3-pyrroline-2-ones | Multicomponent reactions | Efficient, high yield, potential for creating radical scavenging compounds. nih.gov |
| Pyrrolidine-2,3-diones | One-pot three-component cyclization/allylation | High diastereoselectivity, access to densely functionalized scaffolds. acs.org |
| N-substituted Pyrrolidines | Intermolecular cyclization | Combination of different bioactive moieties. nih.gov |
Stereochemical Aspects of Pyrrolidinone Derivatives
The stereochemistry of pyrrolidinone derivatives is a crucial factor that significantly influences their biological activity and physical properties. The presence of chiral centers in these molecules can lead to the existence of enantiomers and diastereomers, each potentially exhibiting distinct pharmacological profiles.
A notable example is 3-ethyl-3-phenylpyrrolidin-2-one (EPP), an experimental anticonvulsant. The enantiomers of EPP have been successfully resolved using preparative chiral High-Performance Liquid Chromatography (HPLC) on a Chiralcel OJ stationary phase. marquette.edu Through a combination of electronic circular dichroism (CD) spectroscopy and anomalous dispersion of X-rays, the absolute configurations of the enantiomers were determined. The first-eluted enantiomer was identified as (+)-(R)-EPP, and the second was (-)-(S)-EPP. marquette.edu This separation is critical as enantiomeric forms of a drug can differ in potency and toxicity. wvu.edu
The stereoselective synthesis of pyrrolidinone derivatives is a key area of research to control the spatial arrangement of substituents and obtain optically pure compounds. Methods such as [3+2] cycloaddition reactions between chiral N-tert-butanesulfinylazadienes and azomethine ylides have been developed for the highly diastereoselective synthesis of densely substituted pyrrolidines. researchgate.netchemistryviews.org This approach can generate up to four stereogenic centers in the pyrrolidine (B122466) ring with high regio- and diastereoselectivities. researchgate.netacs.org
The table below summarizes the stereochemical details of selected pyrrolidinone derivatives.
| Compound | Stereochemical Feature | Method of Determination/Synthesis |
| 3-Ethyl-3-phenylpyrrolidin-2-one (EPP) | Enantiomers ((+)-(R)-EPP and (-)-(S)-EPP) | Chiral HPLC separation, CD spectroscopy, X-ray crystallography. marquette.edu |
| Densely Substituted Pyrrolidines | Multiple chiral centers | Diastereoselective [3+2] cycloaddition reactions. researchgate.netchemistryviews.org |
| N-Ethyl-2-pyrrolidinone-Substituted Flavanols (EPSFs) | Chiral enantiomers (R- or S-configuration) | Characterized by substitution at the C-8 or C-6 position of flavanols. researchgate.net |
Structure-Activity Relationship Studies (focused on chemical modifications)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrrolidinone derivatives, SAR studies have guided the design of analogues with improved potency and selectivity for various biological targets.
In the context of anticonvulsant activity, research on pyrrolidine-2,5-diones has demonstrated the impact of substitutions on the pyrrolidine ring. For instance, substituting a thiophene (B33073) ring with an unsubstituted phenyl moiety in a series of pyrrolidine-2,5-diones did not lead to an improvement in pharmacological activity, indicating that the nature of the aromatic substituent is critical. nih.gov Further studies on pyrrolidine-2,5-dione-acetamides revealed that derivatives with a benzhydryl or sec-butyl group at the 3-position of the pyrrolidine ring exhibited significant anticonvulsant properties. nih.gov
SAR studies on aroylpyrrole alkylamides, which are derivatives of pyrrole, have led to the development of potent and selective bradykinin (B550075) B2 receptor antagonists. nih.gov These studies have elucidated the key structural features required for high-affinity binding to the receptor. nih.gov
The general approach to SAR involves systematically modifying a lead compound and evaluating the biological activity of the resulting analogues. This allows for the identification of pharmacophores, which are the essential structural features responsible for a compound's biological activity.
The following table provides examples of chemical modifications in pyrrolidinone-related structures and their impact on biological activity.
| Compound Class | Chemical Modification | Impact on Biological Activity |
| Pyrrolidine-2,5-diones | Substitution of a thiophene with a phenyl ring. | No improvement in anticonvulsant activity. nih.gov |
| Pyrrolidine-2,5-dione-acetamides | Introduction of a benzhydryl or sec-butyl group at the 3-position. | Enhanced anticonvulsant effects. nih.gov |
| Aroylpyrrole alkylamides | Variations in the aroyl and alkylamide substituents. | Development of potent bradykinin B2 receptor antagonists. nih.gov |
Specific Classes of Derivatives
N-Ethyl-2-pyrrolidinone-substituted flavanols (EPSFs) are a class of flavanol derivatives that have been discovered in tea. researchgate.net These compounds are characterized by the substitution of an N-ethyl-2-pyrrolidinone moiety at either the C-6 or C-8 position of the flavanol A-ring. researchgate.netnih.gov Due to the creation of a new chiral center at the point of substitution, EPSFs exist as chiral enantiomers with either an R- or S-configuration. researchgate.net
The formation of EPSFs can occur through various mechanisms, including biosynthesis in fresh tea leaves, microbial-mediated synthesis, and chemical synthesis during thermal processing. researchgate.net Their presence and concentration in tea are closely related to processing and storage conditions, making them potential markers for monitoring the degree of thermal processing and the age of tea.
Research has focused on the isolation and characterization of these compounds. Due to their low concentrations and diastereomeric nature, isolating pure EPSF compounds can be challenging. nih.gov Techniques such as centrifugal countercurrent chromatography have been employed for their separation from complex matrices like white tea extracts. nih.gov
The table below details some of the identified N-Ethyl-2-pyrrolidinone-Substituted Flavanols.
| Compound Name | Substitution Position | Stereochemistry |
| 5′′′R-epigallocatechin gallate-8-C N-ethyl-2-pyrrolidinone (R-EGCG-cThea) | C-8 | R-configuration |
| 5′′′S-epigallocatechin gallate-8-C N-ethyl-2-pyrrolidinone (S-EGCG-cThea) | C-8 | S-configuration |
Trisubstituted pyrrolidine-2,3-diones are a class of heterocyclic compounds that have garnered interest due to their potential as intermediates in the synthesis of medicinally relevant compounds. acs.org Their synthesis has been achieved through various methods, including a facile, diastereoselective one-pot, three-component cyclization/allylation process. acs.org This method allows for the creation of a densely functionalized pyrrolidinone ring with an all-carbon quaternary stereocenter. acs.org
These compounds exist in an enamine form and are stabilized by an intramolecular hydrogen bond. The synthesis can be influenced by the choice of solvent, with ethanol (B145695) being shown to be an effective solvent for the synthesis of certain 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) enamine derivatives, leading to a significant increase in product yield.
Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the reaction mechanisms for the formation of these compounds. These studies have suggested that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products.
Below is a table summarizing key aspects of trisubstituted pyrrolidine-2,3-diones.
| Feature | Description |
| Core Structure | Pyrrolidine ring with ketone groups at positions 2 and 3. |
| Substitution | Typically substituted at positions 1, 4, and 5. |
| Tautomerism | Can exist in enamine form, stabilized by intramolecular hydrogen bonds. |
| Synthesis | Often synthesized via multicomponent reactions. |
| Stereoselectivity | Diastereoselective synthesis methods have been developed. acs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethyl-2-pyrrolidinone, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves condensation reactions, such as refluxing ethyl benzoylacetate with substituted amines in ethanol under acidic conditions (e.g., glacial acetic acid and Drierite as a desiccant) . Key optimization parameters include reaction time (monitored via TLC using CH₂Cl₂/EtOAc 8:2), stoichiometric ratios, and purification via flash chromatography. Contradictions in yield may arise from incomplete reaction progress or impurities; replicate trials with controlled drying agents are recommended .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodological Answer : Use NMR (¹H/¹³C) to verify substituent positions and stereochemistry, FT-IR to identify functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹), and HPLC for purity assessment (>95%). Discrepancies in spectral data may indicate residual solvents or byproducts; cross-validate with elemental analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation. In case of spills, neutralize with sand or vermiculite, then dispose via certified chemical waste services. Contradictory hazard classifications (e.g., skin irritation vs. systemic toxicity) necessitate conservative risk assessments based on SDS documentation .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in organocatalytic applications?
- Methodological Answer : Design kinetic studies in solvents of varying polarity (e.g., DMSO vs. toluene) at 25–80°C. Monitor reaction rates via UV-Vis spectroscopy or GC-MS. Contradictions in catalytic efficiency may arise from solvent-dependent tautomerization or hydrogen-bonding interactions; DFT calculations can model solvent effects .
Q. What mechanistic insights explain the compound’s role in coordinating transition metals, and how does this affect catalytic performance?
- Methodological Answer : Synthesize Cu(II) or Fe(III) complexes and characterize via X-ray crystallography and EPR spectroscopy. Compare catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Discrepancies in stability may relate to ligand geometry or electron-donating capacity of the pyrrolidinone ring .
Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?
- Methodological Answer : Perform systematic solubility tests in water, ethanol, and DMSO using gravimetric analysis. Control variables (e.g., temperature, purity grade) and validate with Hansen solubility parameters. Conflicting data often stem from unaccounted hygroscopicity or degradation; use Karl Fischer titration to quantify water content .
Q. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
- Methodological Answer : Conduct stability studies at pH 2–12 and under O₂/N₂ atmospheres. Analyze degradation products via LC-MS. Stabilizers like BHT (butylated hydroxytoluene) or argon purging may reduce oxidation. Contradictory stability claims require accelerated aging tests (40–60°C) to model long-term behavior .
Data Contradiction Analysis Framework
- Step 1 : Identify variables (e.g., solvent purity, instrumentation calibration) across conflicting studies.
- Step 2 : Replicate experiments under standardized conditions, documenting deviations.
- Step 3 : Apply multivariate analysis (e.g., ANOVA) to isolate contributing factors.
- Step 4 : Publish corrigenda or appendices detailing methodological refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
